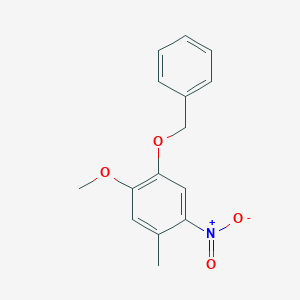
アゼチジン-2-カルボン酸
概要
説明
アゼチジン-2-カルボン酸は、分子式C₄H₇NO₂を持つプロリンの植物性非タンパク質アミノ酸ホモログです。 ヘテロ原子として窒素を含む4員環と、環状炭素原子の1つに置換されたカルボン酸基を特徴とするヘテロ環式化合物です . この化合物はプロリンのアナログとして作用する能力で知られており、プロリンの代わりにタンパク質に組み込むことができます .
合成経路と反応条件:
光学不活性アゼチジン-2-カルボン酸: この形態は、神経伝達物質ガンマ-アミノ酪酸 (GABA) からアルファ-臭素化により合成することができ、続いて中間体ガンマ-アミノ-アルファ-ブロモ酪酸から臭化水素を除去し、水酸化バリウム溶液で処理することにより環状化を行います.
光学活性アゼチジン-2-カルボン酸: この形態は、アルファ, ガンマ-ジアミノ酪酸二塩酸塩を亜硝酸と塩酸の混合物で処理してガンマ-アミノ-アルファ-クロロ酪酸を生成し、続いて塩化水素を脱離させて水酸化バリウムで処理することにより環状化を行うことで得られます.
工業生産方法: アゼチジン-2-カルボン酸の具体的な工業生産方法は広く文書化されていませんが、上記で述べた合成方法は、適切な反応条件と精製プロセスの最適化により、大規模生産に適応させることができます。
反応の種類:
酸化: アゼチジン-2-カルボン酸は酸化反応を起こす可能性がありますが、生成される生成物に関する具体的な詳細は限られています。
還元: 還元反応はアゼチジン-2-カルボン酸に対して行うことができ、様々な還元誘導体の生成につながる可能性があります。
置換: この化合物は、特に窒素原子またはカルボン酸基で置換反応を起こす可能性があります。
一般的な試薬と条件:
酸化: 過マンガン酸カリウムや過酸化水素などの一般的な酸化剤を使用することができます。
還元: 水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤を使用することができます。
置換: 所望の置換反応に応じて、様々な求核剤や求電子剤を使用することができます。
主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によりカルボキシル化誘導体が生成される場合があり、還元によりアミン誘導体が生成される場合があります。
科学的研究の応用
アゼチジン-2-カルボン酸は、科学研究において幅広い用途を持っています。
作用機序
アゼチジン-2-カルボン酸は、主にプロリンの代わりにタンパク質に誤って組み込まれることで作用を発揮します。 この誤った組み込みにより、誤って折り畳まれたタンパク質が形成され、これが未折り畳みタンパク質応答を誘発し、タンパク質の分解を引き起こす可能性があります . この化合物は、新生タンパク質の折り畳みを妨害し、タンパク質の凝集を引き起こす可能性もあります . さらに、アゼチジン-2-カルボン酸はコラーゲン合成を阻害し、抗血管新生作用を示します .
類似の化合物:
プロリン: アゼチジン-2-カルボン酸はプロリンの構造アナログであり、環のサイズが異なります (アゼチジン-2-カルボン酸では4員環、プロリンでは
ベータラクタム: ペニシリンやセファロスポリンなどのベータラクタム環を含む化合物は、アゼチジン-2-カルボン酸と構造的に類似しています.
アジリジン-2-カルボン酸: この化合物は、アゼチジン-2-カルボン酸の4員環とは異なる、3員環を持つ別のアナログです.
独自性: アゼチジン-2-カルボン酸は、独自の4員環構造と、プロリンの代わりにタンパク質に組み込まれる能力により、他の類似の化合物とは異なります。 この特性により、タンパク質の誤った折り畳みと凝集を研究するためのツールとして使用できるだけでなく、潜在的な治療用途にも役立ちます .
生化学分析
Biochemical Properties
Azetidine-2-carboxylic acid can be misincorporated into proteins in place of proline . This misincorporation can alter the structure and function of proteins, leading to a wide range of toxic and teratogenic disorders . It has been shown to alter collagen, keratin, hemoglobin, and protein folding .
Cellular Effects
Azetidine-2-carboxylic acid induces endoplasmic reticulum stress and affects autophagy and calcium homeostasis . It does not induce poly adenosine diphosphate ribose polymerase (PARP) cleavage while levels of binding immunoglobulin protein (BiP) and phosphorylated eukaryotic translation initiation factor 2α (eIF2α) increase .
Molecular Mechanism
Azetidine-2-carboxylic acid is misincorporated into proteins in place of proline . This misincorporation can alter the structure and function of proteins, leading to a wide range of toxic and teratogenic disorders . It has been shown to alter collagen, keratin, hemoglobin, and protein folding .
Temporal Effects in Laboratory Settings
The effects of Azetidine-2-carboxylic acid on cells and proteins can be observed over time in laboratory settings . It has been shown to cause protein misfolding and disrupt cell proliferation and growth .
Dosage Effects in Animal Models
The effects of Azetidine-2-carboxylic acid vary with different dosages in animal models . It has been shown to result in a wide range of toxic and teratogenic disorders, including a range of malformations, in various animal species including ducks, hamsters, mice, and rabbits .
Metabolic Pathways
Azetidine-2-carboxylic acid can be metabolized by bacteria . The filamentous ascomycete Aspergillus nidulans is able to not only resist Azetidine-2-carboxylic acid toxicity but also utilize it as a nitrogen source via GABA catabolism .
Transport and Distribution
It is known that it can be incorporated into proteins in place of proline .
Subcellular Localization
It is known that it can be incorporated into proteins in place of proline , which suggests that it may be localized wherever these proteins are found within the cell.
類似化合物との比較
Proline: Azetidine-2-carboxylic acid is a structural analog of proline, differing by the size of the ring (four-membered in azetidine-2-carboxylic acid vs.
Aziridine-2-carboxylic Acid: This compound is another analog with a three-membered ring, differing from the four-membered ring of azetidine-2-carboxylic acid.
Uniqueness: Azetidine-2-carboxylic acid’s unique four-membered ring structure and its ability to be incorporated into proteins in place of proline make it distinct from other similar compounds. This property allows it to be used as a tool to study protein misfolding and aggregation, as well as its potential therapeutic applications .
特性
IUPAC Name |
azetidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c6-4(7)3-1-2-5-3/h3,5H,1-2H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IADUEWIQBXOCDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80859699 | |
| Record name | 2-Azetidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80859699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | (S)-2-Azetidinecarboxylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029615 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2517-04-6, 20063-89-2, 2133-34-8 | |
| Record name | (±)-2-Azetidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2517-04-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Azetidinecarboxylic Acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002517046 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Azetidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80859699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Azetidinecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.232 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-AZETIDINECARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/775261TI36 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (S)-2-Azetidinecarboxylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029615 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
217 °C | |
| Record name | (S)-2-Azetidinecarboxylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029615 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Azetidine-2-carboxylic acid exerts its effects by competitively inhibiting prolyl-tRNA synthetase (ProRS), the enzyme responsible for incorporating proline into polypeptide chains during protein synthesis [, , ]. Due to its structural similarity to proline, Aze is mistakenly incorporated into proteins, leading to protein misfolding and dysfunction [, , , ]. This misincorporation disrupts vital cellular processes, such as collagen synthesis and assembly, leading to various physiological effects depending on the cell type and organism affected [, , , , , , , , ].
A: Azetidine-2-carboxylic acid has the molecular formula C4H7NO2 and a molecular weight of 101.11 g/mol []. Spectroscopic data, including NMR and IR spectra, have been reported in various studies characterizing the compound and its interactions with biological systems [, ].
A: Azetidine-2-carboxylic acid itself does not exhibit intrinsic catalytic properties. It is not an enzyme or a catalyst used in chemical reactions [, , ]. Its primary mode of action stems from its ability to interfere with prolyl-tRNA synthetase (ProRS) activity, thereby disrupting protein synthesis [, , ].
A: While the provided abstracts do not explicitly discuss computational studies on Azetidine-2-carboxylic acid, its structural similarity to proline makes it amenable to computational modeling techniques. Researchers could employ molecular docking simulations and quantitative structure-activity relationship (QSAR) studies to investigate its interactions with ProRS and potentially design novel Azetidine-2-carboxylic acid derivatives with altered biological activity [].
A: The research journey of Azetidine-2-carboxylic acid began with its discovery in Convallaria majalis (Lily of the Valley) [, , ]. Early research primarily focused on its unusual presence in the plant kingdom and its effects on plant growth and development [, ]. Later studies revealed its ability to inhibit protein synthesis and collagen formation by substituting for proline, sparking interest in its potential therapeutic applications [, , , , , , , , ]. Subsequent research explored its effects on various cell types and organisms, its potential role in the pathogenesis of diseases like multiple sclerosis, and its use as a tool to study protein structure and function [, , , , ].
A: The study of Azetidine-2-carboxylic acid bridges various scientific disciplines, including biochemistry, molecular biology, pharmacology, and medicine []. Its unique properties have led to applications in diverse research areas:
- Understanding protein synthesis and folding: Azetidine-2-carboxylic acid serves as a valuable tool to investigate the intricacies of protein synthesis, folding, and the consequences of misincorporation on protein structure and function [, , ].
- Developing novel therapeutics: Its ability to inhibit collagen synthesis and modulate cell growth has sparked interest in its potential for treating diseases characterized by excessive collagen deposition, such as fibrosis and cancer [, ].
- Studying the pathogenesis of diseases: The observation that Azetidine-2-carboxylic acid can induce pathological changes in oligodendrocytes, the myelin-producing cells of the central nervous system, suggests a possible role in the development of demyelinating diseases like multiple sclerosis [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


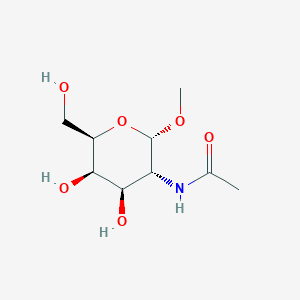

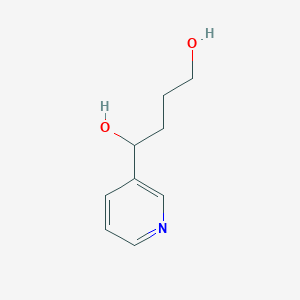


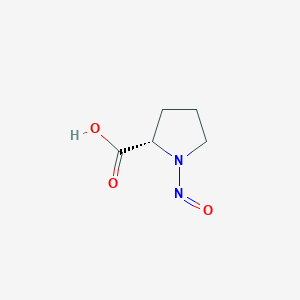
![(Z)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]tetracos-15-enamide](/img/structure/B14512.png)


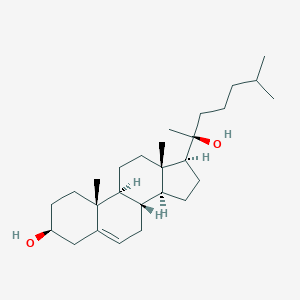
![[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-phenylmethoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B14521.png)


